molecular formula C8H8N2 B1621335 3-Methylimidazo[1,5-a]pyridine CAS No. 6558-63-0

3-Methylimidazo[1,5-a]pyridine

Cat. No.: B1621335
CAS No.: 6558-63-0
M. Wt: 132.16 g/mol
InChI Key: YXYQVTCKDHMPEZ-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,5-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its unique chemical structure, which consists of a fused imidazole and pyridine ring. These compounds have garnered significant interest due to their diverse applications in medicinal chemistry, materials science, and other fields.

Mechanism of Action

3-Methylimidazo[1,5-a]pyridine: (3-MeIP) is a heterocyclic compound that has been studied for its pharmacological properties. One of its primary targets is glutamine synthetase (MtGS) , an enzyme involved in nitrogen metabolism. By inhibiting MtGS, 3-MeIP disrupts the synthesis of glutamine, an essential amino acid, leading to downstream effects on cellular processes .

Mode of Action:

The interaction between 3-MeIP and MtGS occurs through binding at the active site of the enzyme. This binding inhibits the catalytic activity of MtGS, preventing the conversion of glutamate to glutamine. As a result, cellular glutamine levels decrease, affecting various metabolic pathways and cellular functions .

Biochemical Pathways:

The inhibition of MtGS by 3-MeIP impacts several biochemical pathways:

Pharmacokinetics:

Result of Action:

The molecular and cellular effects of 3-MeIP’s action include altered nitrogen metabolism, disrupted glutamine-dependent processes, and potential inhibition of cancer cell growth. These effects depend on the specific context and cell type .

Action Environment:

Environmental factors, such as pH, temperature, and co-administered drugs, can influence 3-MeIP’s efficacy and stability. Understanding these factors is crucial for optimizing its therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylimidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method is the cyclocondensation of 2-pyridyl ketones with alkyl glyoxylates or aldehydes in the presence of magnesium nitride (Mg3N2). This reaction proceeds under mild conditions and yields the desired imidazo[1,5-a]pyridine derivatives with high efficiency .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclocondensation reactions using readily available starting materials. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Methylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

3-Methylimidazo[1,5-a]pyridine and its derivatives have a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylimidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyridine
  • Imidazo[1,5-a]pyrimidine

Uniqueness

3-Methylimidazo[1,5-a]pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to other imidazo[1,2-a]pyridine derivatives, it may exhibit different reactivity patterns and biological activities, making it a valuable scaffold for drug discovery and other applications .

Properties

IUPAC Name

3-methylimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-9-6-8-4-2-3-5-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYQVTCKDHMPEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388016
Record name 3-methylimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6558-63-0
Record name 3-Methylimidazo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6558-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methylimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylimidazo[1,5-a]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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